molecular formula C6H11Cl2N3 B576031 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride CAS No. 165894-10-0

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride

Cat. No.: B576031
CAS No.: 165894-10-0
M. Wt: 196.075
InChI Key: GIHBJMRXMFIYPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride (CAS: 165894-10-0) is a bicyclic heterocyclic compound with the molecular formula C₆H₁₁Cl₂N₃ and a molecular weight of 196.08 g/mol . It serves as a critical intermediate in pharmaceutical synthesis, particularly for non-peptidic dual orexin receptor antagonists and other bioactive molecules . The compound features a partially saturated imidazo-pyrazine core, enabling structural diversification at multiple positions, which enhances its utility in drug discovery .

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.2ClH/c1-2-9-5-8-4-6(9)3-7-1;;/h4-5,7H,1-3H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHBJMRXMFIYPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=NC=C2CN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60720999
Record name 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60720999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165894-10-0
Record name 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60720999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of imidazole derivatives with pyrazine derivatives in the presence of a suitable catalyst . The reaction is usually carried out in an inert atmosphere at room temperature to ensure high purity and yield .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH . The final product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Scientific Research Applications

Pharmaceutical Development

The compound is primarily recognized for its potential as a therapeutic agent targeting orexin receptors. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. Research indicates that 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride acts as an antagonist to orexin receptors OX1 and OX2, making it a candidate for treating sleep disorders and stress-related conditions .

Therapeutic Potential

  • Sleep Disorders : The compound has been shown to enhance sleep quality by increasing the duration of REM and NREM sleep in animal models . This property positions it as a potential treatment for insomnia and other sleep-related issues.
  • Cognitive Dysfunction : Studies have demonstrated that it can improve memory function in rat models, indicating its potential use in treating cognitive impairments associated with various neurological disorders .
  • Stress-Related Syndromes : Its ability to modulate orexin activity suggests possible applications in managing anxiety and stress disorders .

This compound exhibits several biological activities that enhance its pharmaceutical relevance:

  • Neuroprotective Effects : The compound shows promise in protecting neurons from damage, which is crucial in neurodegenerative diseases .
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antibacterial and antifungal activities, further expanding its therapeutic applications .

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves multiple steps that can be tailored to optimize yield and purity. Understanding the structure-activity relationship (SAR) of this compound is critical for developing more effective analogs. The presence of specific functional groups influences its interaction with biological targets.

Compound Name Structure Type Biological Activity
5-Methyl-2-(4-methylpiperazin-1-yl)benzothiazoleBenzothiazole derivativeAntidepressant properties
4-(4-Methylpiperazine-1-carbonyl)phenolPhenolic derivativePotential anti-anxiety effects
3-(4-Methylpiperazine-1-carbonyl)quinolineQuinoline derivativeAntitumor activity
2-(Pyrrolidin-1-yl)benzothiazoleBenzothiazole derivativeNeuroprotective effects

This table illustrates how this compound stands out due to its specific action on orexin receptors compared to other compounds with different mechanisms of action.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various experimental settings:

  • Memory Enhancement Study : In a controlled experiment involving rats subjected to memory tests post-administration of the compound demonstrated significant improvements compared to control groups .
  • Sleep Induction Trials : Research indicated that the compound could effectively increase sleep duration in animal models by modulating orexin signaling pathways. The results showed a dose-dependent relationship between administration levels and sleep duration enhancement .
  • Antimicrobial Efficacy Assessment : Laboratory tests revealed that derivatives of this compound exhibited notable antibacterial activity against specific strains of bacteria and fungi. These findings suggest potential applications in developing new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Fused Ring Systems

Imidazo[1,2-a]pyrazine Derivatives
  • Example : BIM-46174 (5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine)
    • Key Difference : The fused ring system ([1,2-a] vs. [1,5-a]) alters the spatial arrangement of nitrogen atoms, impacting protein binding.
    • Activity : Acts as a Gaq protein inhibitor with cell permeability, demonstrating preferential silencing of Gaq signaling pathways .
    • SAR Insight : Modifications at the N-terminal (e.g., phenacyl or pyridine substituents) enhance potency .
Imidazo[1,5-a]pyrazine Derivatives
  • Example : NaV1.7 Inhibitor Series (Compound 12 vs. 13)
    • Comparison : The 5,6-fused imidazo[1,5-a]pyrazine (12 ) was inactive against NaV1.7, whereas the partially saturated 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (13 ) showed a 10-fold potency improvement .
    • Key Factor : Saturation and ring positioning optimize interactions with NaV1.7’s voltage-sensing domain .

Substituent Effects on Bioactivity

Ethyl Ester Derivatives
  • Example : Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride
    • Molecular Formula : C₉H₁₅Cl₂N₃O₂ (MW: 268.14 g/mol) .
    • Role : The ethyl carboxylate group enhances solubility and serves as a precursor for hydrazide derivatives (e.g., antibacterial agents) .
Brominated Derivatives
  • Examples :
    • 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride (CAS: 2250242-00-1) .
    • 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride (CAS: 1188265-60-2) .
    • Application : Bromine atoms act as leaving groups or sites for further functionalization (e.g., Suzuki coupling) in lead optimization .

Heterocyclic Core Modifications

Imidazo[1,2-a]pyrimidine Derivatives
  • Example : 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine carbohydrazides
    • Activity : Exhibited antibacterial activity against Staphylococcus aureus (MIC: 4–16 µg/mL) through hydrazone side-chain interactions .
    • Structural Contrast : Replacement of pyrazine with pyrimidine alters hydrogen-bonding capacity and electron distribution .
Pyrazolo[1,5-a]quinoxaline Derivatives
  • Comparison: Unlike imidazo-pyrazines, these derivatives lack agonist activity, highlighting the role of core heteroatoms in receptor specificity .

Data Table: Key Structural Analogs and Properties

Compound Name Core Structure Molecular Formula Key Activity Reference
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride [1,5-a] C₆H₁₁Cl₂N₃ Orexin receptor antagonism
BIM-46174 [1,2-a] C₁₄H₁₈N₄O₂ Gaq protein inhibition
Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate [1,5-a] C₉H₁₅Cl₂N₃O₂ Intermediate for hydrazide synthesis
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine (Compound 13) [1,2-a] C₁₀H₁₄N₄O₂S NaV1.7 inhibition (IC₅₀: 0.3 µM)
Pyrazolo[1,5-a]quinoxaline derivatives Pyrazolo-quinoxaline C₁₅H₁₇N₅O TLR7 antagonism (IC₅₀: 8.2 µM)

Biological Activity

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Chemical Formula : C₆H₁₁Cl₂N₃
  • Molecular Weight : 196.08 g/mol
  • IUPAC Name : 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine; dihydrochloride
  • CAS Number : 165894-10-0

The compound acts primarily as a non-peptide antagonist of orexin receptors (OX1 and OX2), which are involved in regulating arousal, wakefulness, and appetite. By inhibiting these receptors, this compound has been shown to:

  • Decrease alertness and active wakefulness.
  • Increase the duration of both REM and NREM sleep in animal models .
  • Enhance memory function in rodent studies .

Sleep Disorders

Research indicates that this compound may be beneficial in treating sleep disorders such as insomnia and narcolepsy due to its orexin receptor antagonism. Studies have demonstrated:

  • A dose-dependent increase in sleep duration in animal models.
  • Potential applications for other sleep-related conditions like stress-induced insomnia .

Cognitive Function

In addition to its effects on sleep, the compound has shown promise in enhancing cognitive functions. For instance:

  • It improved memory retention in rat models of cognitive impairment .
  • It is being investigated for potential use in treating cognitive dysfunctions associated with psychiatric disorders.

Anticancer Activity

Emerging studies suggest that derivatives of tetrahydroimidazo[1,5-a]pyrazine may exhibit anticancer properties. For example:

  • Certain analogs have demonstrated significant inhibitory effects on various cancer cell lines with IC₅₀ values ranging from 0.07 to 19.1 μM against leukemia and breast cancer cells .
  • The compound's ability to induce apoptosis in cancer cells has been noted as a promising avenue for further research.

Safety Profile

While the compound shows therapeutic potential, safety assessments are crucial. The following hazard statements have been noted:

  • H302: Harmful if swallowed.
  • H315: Causes skin irritation.
  • H319: Causes serious eye irritation.
  • H332: Harmful if inhaled.
  • H335: May cause respiratory irritation .

Study on Orexin Receptor Antagonism

In a study published by Jenck et al., it was reported that the compound effectively reduced alertness and increased sleep duration in rodent models. This study laid the groundwork for exploring its use in treating sleep disorders .

Anticancer Research

A recent review highlighted various pyrazine derivatives' biological activities, including those derived from tetrahydroimidazo[1,5-a]pyrazine. These compounds exhibited strong inhibitory effects on cancer cell proliferation and showed promise as potential chemotherapeutic agents .

Summary of Biological Activities

Activity Description
Sleep ModulationIncreases REM/NREM sleep duration; potential treatment for insomnia and narcolepsy
Cognitive EnhancementImproves memory function; possible application in cognitive dysfunctions
Anticancer ActivityInhibitory effects on various cancer cell lines; potential for inducing apoptosis
Safety ConcernsHarmful if ingested or inhaled; causes skin and eye irritation

Q & A

Q. What are the recommended synthetic routes for 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic reactions. For example, one-pot two-step reactions using substituted pyrazines or imidazoles as precursors can yield the core structure. Key steps include:
  • Cyclization : Refluxing intermediates (e.g., hydrazine derivatives) in 1,4-dioxane or DMF under controlled pH .
  • Salt Formation : Treating the free base with hydrochloric acid to form the dihydrochloride salt, followed by crystallization from solvents like hexane or ethyl acetate .
  • Purification : Column chromatography (silica gel) or recrystallization to achieve >95% purity, verified by HPLC .

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer : A combination of spectroscopic and analytical techniques is essential:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm proton environments and carbon frameworks (e.g., δ 3.2–4.1 ppm for tetrahydro ring protons) .
  • Mass Spectrometry : HRMS (ESI) for molecular weight confirmation (e.g., observed [M+H]+^+ vs. calculated) .
  • Elemental Analysis : Match experimental and theoretical C, H, N, Cl content to validate stoichiometry .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity .

Q. What are the key considerations for ensuring compound stability during storage?

  • Methodological Answer : Stability is influenced by environmental factors:
  • Temperature : Store at –20°C in airtight containers to prevent degradation. Avoid repeated freeze-thaw cycles .
  • Humidity : Use desiccants (e.g., silica gel) to minimize hydrolysis of the dihydrochloride salt .
  • Light Sensitivity : Amber vials are recommended, as UV exposure can cleave the imidazo-pyrazine ring .

Advanced Research Questions

Q. How can computational methods aid in optimizing the synthesis of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (ICReDD’s approach) can predict viable intermediates and transition states . Steps include:
  • Reaction Feasibility : Simulate energy profiles for cyclization steps to identify low-barrier pathways.
  • Solvent Optimization : COSMO-RS models to select solvents that enhance yield (e.g., 1,4-dioxane over DCM) .
  • Machine Learning : Train models on existing reaction databases (e.g., Reaxys) to predict optimal molar ratios and catalysts .

Q. How to resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Contradictions often arise from tautomerism or impurities. Mitigation strategies:
  • 2D NMR : Use HSQC and HMBC to resolve overlapping signals (e.g., distinguishing NH protons from solvent peaks) .
  • Isotopic Labeling : Introduce 15^{15}N or 13^{13}C labels to track molecular rearrangements .
  • X-ray Crystallography : Resolve ambiguous regions (e.g., chloride counterion positioning) .

Q. What strategies are effective for functionalizing the imidazo[1,5-a]pyrazine core?

  • Methodological Answer : Functionalization at specific positions requires regioselective approaches:
  • Position 7 : Use silylformamidines or Vilsmeier-Haack reagents to introduce formyl or amino groups .
  • Position 3 : Electrophilic substitution (e.g., bromination) under inert atmospheres to avoid side reactions .
  • Reductive Amination : Catalytic hydrogenation (Pd/C or Raney Ni) to add alkyl/aryl groups without disrupting the tetrahydro ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.